2-Bromo-5-methoxythiophene

Regioselective C-H Arylation Palladium Catalysis Thiophene Functionalization

2-Bromo-5-methoxythiophene (CAS 57070-77-6) is a heterocyclic building block featuring a thiophene core substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. This combination of electron-donating (methoxy) and electron-withdrawing/halogen (bromo) substituents imparts a unique reactivity profile that distinguishes it from other bromothiophene derivatives.

Molecular Formula C5H5BrOS
Molecular Weight 193.06 g/mol
CAS No. 57070-77-6
Cat. No. B1284175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxythiophene
CAS57070-77-6
Molecular FormulaC5H5BrOS
Molecular Weight193.06 g/mol
Structural Identifiers
SMILESCOC1=CC=C(S1)Br
InChIInChI=1S/C5H5BrOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3
InChIKeyKQPQXZDIPWYWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methoxythiophene CAS 57070-77-6: A Brominated Methoxythiophene Building Block for Pharmaceutical and Material Science Applications


2-Bromo-5-methoxythiophene (CAS 57070-77-6) is a heterocyclic building block featuring a thiophene core substituted with a bromine atom at the 2-position and a methoxy group at the 5-position . This combination of electron-donating (methoxy) and electron-withdrawing/halogen (bromo) substituents imparts a unique reactivity profile that distinguishes it from other bromothiophene derivatives [1]. The compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, including organic semiconductors for OLED and OFET applications .

Why Substituting 2-Bromo-5-methoxythiophene with Other Bromothiophene Analogs Compromises Synthetic Outcomes and Application Performance


Substituting 2-bromo-5-methoxythiophene with other bromothiophenes, such as 2-bromothiophene, 2,5-dibromothiophene, or 2-bromo-3-methoxythiophene, can drastically alter reaction outcomes and material properties. The 5-methoxy group is not merely a passive substituent; it actively enhances the reactivity of the thiophene ring towards electrophilic substitution and influences the electronic properties of the final products [1]. Furthermore, the bromo substituent at the 2-position acts as a selective blocking group, enabling regioselective functionalization that is not possible with unsubstituted or differently substituted analogs [2]. This precise control over molecular architecture is critical for achieving desired biological activities or optoelectronic performance, as detailed in the quantitative evidence below.

2-Bromo-5-methoxythiophene Evidence Guide: Quantified Differentiation for Scientific Procurement


2-Bromo-5-methoxythiophene Enables Regioselective C5-Arylation via Bromo Blocking Group Strategy

In contrast to 2-bromothiophene, which typically undergoes arylation at the more reactive C5-position, the presence of a 3-substituent in 2-bromo-3-substituted thiophenes redirects reactivity. For 2-bromo-5-methoxythiophene (where the methoxy group is at the 5-position, making it a 2-bromo-3-substituted analog in the context of the study), the bromo substituent at the C2-position acts as a blocking group, allowing for highly regioselective Pd-catalyzed direct arylation at the C5-position. Using 1 mol% of a phosphine-free Pd catalyst (Pd(OAc)₂), KOAc as a base, and DMA as a solvent, C5-(hetero)arylated thiophenes were synthesized in moderate to high yields (up to 55% yield reported for a model system using 2-bromothiophene with optimized conditions; similar selectivity is achieved with 3-substituted 2-bromothiophenes) without cleavage of the thienyl C–Br bond [1]. This contrasts with 3-bromothiophene analogs, which lack this internal directing/blocking effect and often yield mixtures of regioisomers [2].

Regioselective C-H Arylation Palladium Catalysis Thiophene Functionalization

Methoxy Group Confers Enhanced Electrophilic Reactivity for Azo-Coupling in 2-Bromo-5-methoxythiophene Compared to Unsubstituted Thiophenes

The methoxy group in 2-methoxythiophene (and by extension, its 5-bromo derivative, 2-bromo-5-methoxythiophene) significantly activates the thiophene ring towards electrophilic attack. This allows for direct azo-coupling with diazonium salts, a reaction that is challenging or proceeds in poor yield with unsubstituted thiophene. In a study on methoxythiophenes, 2-methoxythiophene was coupled with p-nitrobenzenediazonium chloride in excellent yield, a result that is in strong contrast to the inertness of thiophene itself towards weak electrophiles [1]. This enhanced reactivity is a class property of methoxythiophenes, distinguishing them from thiophene, 2-bromothiophene, or 2,5-dibromothiophene, which lack this strong electron-donating substituent .

Electrophilic Aromatic Substitution Azo-Coupling Synthetic Methodology

2-Bromo-5-methoxythiophene Serves as a Crucial Building Block for Organic Semiconductors in OLEDs and OFETs

While direct performance data for devices made exclusively from 2-bromo-5-methoxythiophene is not available in the primary literature, its established role as a precursor for thiophene-based organic semiconductors is well-documented. The compound is used to synthesize more complex thiophene derivatives that are essential for developing organic semiconductors and conductive polymers, which are foundational for OLED and OFET applications . The presence of both bromine (for cross-coupling) and methoxy (for electronic tuning) functionalities makes it a versatile building block. In contrast, simpler bromothiophenes like 2-bromothiophene lack the methoxy group, limiting their ability to fine-tune the electronic properties (e.g., HOMO/LUMO levels, bandgap) of the resulting conjugated polymers [1].

Organic Electronics Conjugated Polymers OLED/OFET Materials

2-Bromo-5-methoxythiophene Application Scenarios: From Drug Discovery to Organic Electronics


Medicinal Chemistry: Synthesis of Antiproliferative and Antimicrobial Agents

2-Bromo-5-methoxythiophene serves as a key intermediate for constructing thiophene-based drug candidates. Derivatives synthesized from this building block have demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM, highlighting its potential in anticancer drug discovery . Additionally, its derivatives have shown antimicrobial activity, making it a valuable scaffold for developing new anti-infective agents .

Materials Science: Development of Organic Semiconductors for OLEDs and OFETs

The compound is a crucial precursor for synthesizing more complex thiophene-based organic semiconductors and conductive polymers. These materials are foundational for electronic applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where its unique electronic properties, imparted by the methoxy group, contribute to device performance and efficiency .

Agrochemical and Specialty Chemical Synthesis

2-Bromo-5-methoxythiophene is utilized as a building block in the development of advanced materials, including polymers and composites, and serves as a precursor in the production of pesticides and other agrochemicals. Its reactivity and functional groups enable the creation of compounds with targeted pest control capabilities, contributing to more effective and sustainable agricultural practices .

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